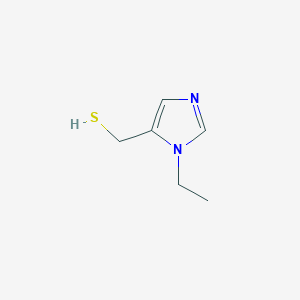

(1-ethyl-1H-imidazol-5-yl)methanethiol

CAS No.:

Cat. No.: VC17835871

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2S |

|---|---|

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | (3-ethylimidazol-4-yl)methanethiol |

| Standard InChI | InChI=1S/C6H10N2S/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 |

| Standard InChI Key | XYUYPIXBGPWROD-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1CS |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s backbone consists of an imidazole ring substituted with an ethyl group at the 1-position and a mercaptomethyl (-CHSH) group at the 5-position. This arrangement distinguishes it from its 2-yl isomer, (1-ethyl-1H-imidazol-2-yl)methanethiol, which has been more extensively characterized . The positional isomerism significantly impacts electronic distribution and reactivity. For example, the 5-yl substitution places the thiol group in proximity to the ring’s nitrogen atoms, potentially enhancing hydrogen-bonding interactions.

Key Structural Data:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 142.222 g/mol | |

| SMILES notation | CCn1cnc(c1CS)C | — |

| InChIKey (predicted) | WQZGKKTVJZRBFD-UHFFFAOYSA-N | — |

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of (1-ethyl-1H-imidazol-5-yl)methanethiol is documented, analogous protocols for imidazole-thiol derivatives provide a framework. A common strategy involves:

-

Cyclocondensation: Reacting α-amino ketones with thiourea or thioamides to form the imidazole ring .

-

Functionalization: Introducing the ethyl group via alkylation and the thiol moiety through nucleophilic substitution or reduction of disulfides.

For example, the synthesis of (5-chloro-1H-benzo[d]imidazol-2-yl)methanethiol involved cyclizing 4-chloro-1,2-diaminobenzene with thioglycolic acid, followed by purification . Adapting this method, substituting 1,2-diaminoimidazole precursors could yield the target compound.

Spectroscopic Characterization

Although experimental NMR data for the 5-yl isomer is unavailable, its 2-yl counterpart exhibits distinct signals:

For the 5-yl isomer, the thiol proton is expected to resonate downfield (δ ~12–13 ppm) due to hydrogen bonding, while the ethyl group’s protons would appear as a triplet near δ 1.2–1.4 ppm.

Comparative Analysis with Structural Isomers

Electronic Effects

Positional isomerism alters electronic properties:

-

2-yl isomer: The thiol group’s proximity to the imidazole’s NH enhances acidity (pKa ~8–9) .

-

5-yl isomer: The thiol’s distance from NH reduces acidity but may increase stability via intramolecular interactions.

Reactivity Patterns

-

Nucleophilic substitution: The 5-yl thiol’s accessibility could favor reactions with electrophiles (e.g., alkyl halides).

-

Oxidation: Both isomers likely form disulfides () under mild oxidative conditions.

Challenges and Future Directions

-

Synthetic optimization: Developing regioselective methods to isolate the 5-yl isomer.

-

Biological profiling: Screening for antimicrobial, anticancer, or enzyme-modulating activities.

-

Computational modeling: Using DFT calculations to predict reactivity and interaction profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume